2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
CAS No.: 917757-44-9
Cat. No.: VC2462234
Molecular Formula: C15H21BO5
Molecular Weight: 292.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917757-44-9 |
|---|---|
| Molecular Formula | C15H21BO5 |
| Molecular Weight | 292.14 g/mol |
| IUPAC Name | [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
| Standard InChI | InChI=1S/C15H21BO5/c1-10(17)19-13-9-11(7-8-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 |
| Standard InChI Key | XNQOYRPBJQKOGV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(=O)C |
Introduction
Structural Identification and Physical Properties
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that incorporates a boronic acid pinacol ester moiety. Its structure features a phenyl ring with methoxy and acetate substituents at positions 2 and 1, respectively, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5. The compound's unique structural arrangement contributes to its valuable role in organic synthesis, particularly in carbon-carbon bond formation reactions.
The compound is identified by several key identifiers as shown in Table 1:
| Property | Value |
|---|---|
| CAS Registry Number | 917757-44-9 |
| IUPAC Name | [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
| Molecular Formula | C15H21BO5 |
| Molecular Weight | 292.14 g/mol |
| Melting Point | 132-136 °C |
| Physical Appearance | Crystalline solid |
| Storage Temperature | 2-8°C |
| ChemSpider ID | 16498134 |
The compound is also known by several alternative names in the scientific literature, including:
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3-Acetoxy-4-methoxyphenylboronic acid pinacol ester
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3-Acetoxy-4-methoxybenzeneboronic acid pinacol ester
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2-(3-Acetoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Chemical Properties and Reactivity
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate demonstrates distinctive chemical properties that make it particularly valuable in organic synthesis. The boronic acid pinacol ester moiety serves as a protected form of the boronic acid functional group, providing enhanced stability while maintaining reactivity for cross-coupling reactions.
The compound's reactivity is primarily centered on the boron atom, which acts as a Lewis acid due to its vacant p-orbital. This characteristic makes the compound highly suitable for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds. The methoxy and acetate groups on the phenyl ring can also influence the compound's reactivity by affecting electron distribution.
Key chemical properties of the compound include:
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High stability compared to free boronic acids
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Excellent reactivity in palladium-catalyzed coupling reactions
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Potential for transformation of the boronic ester to other functional groups through oxidation
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Functional group compatibility allowing for selective reactions
Applications in Organic Synthesis
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate serves as a versatile reagent in various organic synthesis applications, with its primary utility found in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which represent one of the most powerful methods for carbon-carbon bond formation in organic synthesis. In these reactions, the boronic ester component reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This reaction allows for the synthesis of complex biaryl or heterobiaryl structures that would be difficult to access through other synthetic methods.
The specific structural features of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, including the methoxy and acetate substituents, can impart regioselectivity and influence the electronic properties of the resulting coupled products .
Building Block for Complex Molecules
Beyond its use in cross-coupling reactions, the compound serves as an important building block for the synthesis of complex organic molecules. The boronic ester functionality can be transformed into various other functional groups through oxidation, amination, or other transformations, providing a versatile handle for further synthetic elaboration.
The presence of methoxy and acetate groups offers additional sites for functionalization, allowing for the construction of molecules with specific structural arrangements required for pharmaceutical or material science applications.
Applications in Pharmaceutical Development
The pharmaceutical industry benefits significantly from the utility of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in drug discovery and development processes. The compound facilitates the synthesis of complex pharmaceutically active molecules through efficient carbon-carbon bond-forming reactions.
Synthesis of Bioactive Compounds
The compound is employed in the synthesis of advanced pharmaceuticals where specific structural features are required for biological activity. The methoxy and acetate functionalities can contribute to the pharmacophoric properties of resulting compounds, potentially enhancing interactions with biological targets.
Modulation of Pharmacokinetic Properties
Incorporation of the structural elements derived from 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate into pharmaceutical candidates can impart specific properties such as improved solubility or bioavailability. These characteristics are crucial for optimizing drug efficacy and safety profiles.
The methoxy group, in particular, can enhance membrane permeability by reducing hydrogen bonding potential while maintaining polarizability, which can impact how efficiently a drug candidate crosses biological barriers.
Applications in Material Science
In material science, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate contributes to the development of advanced materials with tailored properties.
Enhancement of Optical and Electrical Properties
The incorporation of structural elements derived from this compound into materials can enhance optical and electrical properties. The specific arrangement of functional groups around the aromatic core can influence π-conjugation, which is critical for materials used in optoelectronic applications.
Development of Functional Polymers
The compound can serve as a monomer or modifier in polymer synthesis, particularly in the context of Suzuki-Miyaura polymerization reactions. These reactions can produce conjugated polymers with applications in organic electronics, sensors, and other advanced materials .
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Signal word | Warning |
Associated hazard statements include:
Precautionary Measures
The following precautionary measures are recommended when handling the compound:
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P264: Wash hands and exposed skin thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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